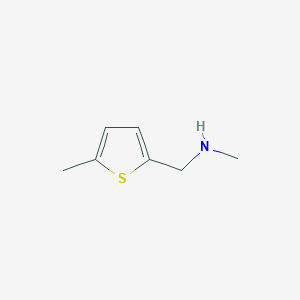![molecular formula C15H19NO2 B1348723 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 24706-48-7](/img/structure/B1348723.png)
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as 3-MPC, is an organic compound belonging to the class of cyclohexenone derivatives. It is a white crystalline solid with a melting point of 81°C and a molecular weight of 196.26 g/mol. 3-MPC has been studied for its potential applications in the field of scientific research and is gaining increased attention due to its unique properties.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biomedical Sciences .
Summary of the Application
The compound is used in the synthesis of biologically active enaminone compounds. These compounds have been studied for their biocidal activity against various bacteria .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves a solvent-free, mechanochemical I2 catalyzed C (sp2)–H sulfenylation of enaminones under grinding condition. Only a catalytic amount of I2 is required on a silica surface without any external heating .
Results or Outcomes
The synthesized compounds were investigated for their antimicrobial activities against two gram-positive (Staphylococcus aureus and Bacillus cereus) and two gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria . Molecular docking studies were also performed to understand the potency of these compounds as antimalarial agents .
Application in Doping Controls
Specific Scientific Field
This application falls under the field of Sports Medicine .
Summary of the Application
The compound is being studied for its potential use as a marker for the route of application of carbonic anhydrase inhibitors, which are prohibited in sports after systemic administration .
Methods of Application or Experimental Procedures
The in-vivo metabolism of the compound after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated .
Results or Outcomes
Preliminary results showed that the metabolism of the compound differs for the different application routes . The metabolite pattern of the compound will be evaluated and compared to samples obtained from patients that therapeutically apply the compound as ophthalmic preparations .
Application in Protein Structure Prediction
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
Application in Enhancing Image Quality
Specific Scientific Field
This application falls under the field of Optics and Photonics .
Summary of the Application
The compound is used in the development of a metalens camera. The new approach uses artificial intelligence to turn low-quality images into high-quality ones, which could make these cameras viable for a multitude of imaging tasks including intricate microscopy applications and mobile devices .
Methods of Application or Experimental Procedures
Researchers used a type of machine learning known as a multi-scale convolutional neural network to improve resolution, contrast and distortion in images from a small camera .
Results or Outcomes
Preliminary results showed that the metabolism of the compound differs for the different application routes . The metabolite pattern of the compound will be evaluated and compared to samples obtained from patients that therapeutically apply the compound as ophthalmic preparations .
Application in Mechanochemical Synthesis
Specific Scientific Field
This application falls under the field of Chemistry , specifically Mechanochemistry .
Summary of the Application
The compound is used in the mechanochemical synthesis of biologically active enaminone compounds . These compounds have been studied for their biocidal activity against various bacteria .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves a solvent-free, mechanochemical I2 catalyzed C (sp2)–H sulfenylation of enaminones under grinding condition . Only a catalytic amount of I2 is required on a silica surface without any external heating .
Results or Outcomes
The synthesized compounds were investigated for their antimicrobial activities against two gram-positive (Staphylococcus aureus and Bacillus cereus) and two gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria . Molecular docking studies were also performed to understand the potency of these compounds as antimalarial agents .
Application in Educational Metaverse
Specific Scientific Field
This application falls under the field of Education Technology .
Summary of the Application
The compound is used in the development of the educational metaverse . The educational metaverse, also known as the learning metaverse, can be simply understood as the aggregation of cloud education, that is, the application of the metaverse in the field of education .
Methods of Application or Experimental Procedures
The educational metaverse is regarded as the next generation of new education mode, which will open the prelude to a new era of education .
Results or Outcomes
The research on the educational metaverse is still in its infancy, mainly focusing on three aspects: related technology, education and teaching, and library . The educational metaverse is called an epoch-making new education mode, which helps to meet the needs of lifelong education and personalized education, thus providing a powerful boost to the construction of a learning society .
properties
IUPAC Name |
3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(2)9-12(8-13(17)10-15)16-11-4-6-14(18-3)7-5-11/h4-8,16H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVKUDLIIDNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351370 | |
| Record name | 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
CAS RN |
24706-48-7 | |
| Record name | 3-[(4-Methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24706-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIMETHYL-3-(4-METHOXYANILINO)-2-CYCLOHEXEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



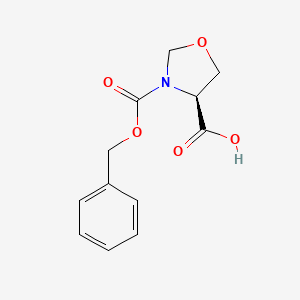


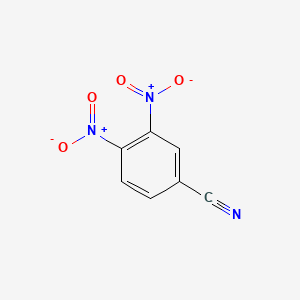
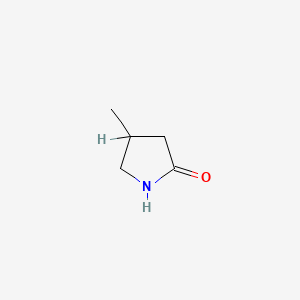
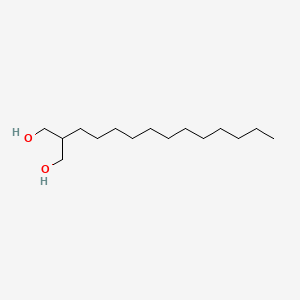

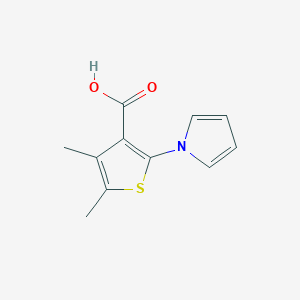
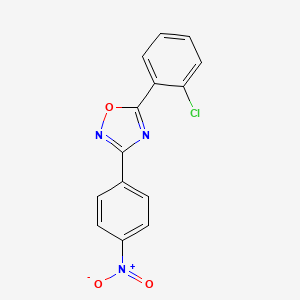
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)
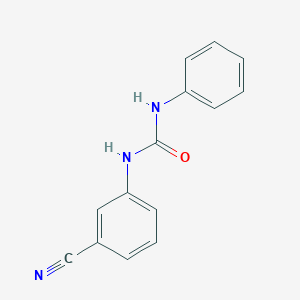
![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
